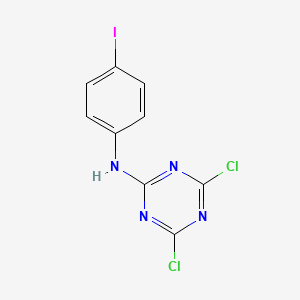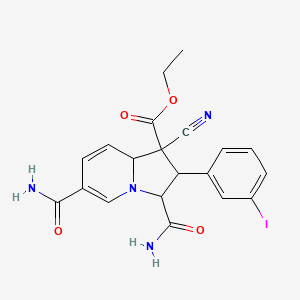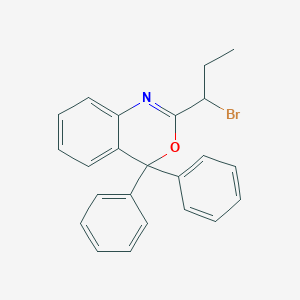![molecular formula C17H16N4O3S B11097183 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11097183.png)
2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-nitroaniline with ethylsulfanyl acetic acid under specific conditions to form the intermediate product. This intermediate is then cyclized to form the benzimidazole ring, followed by acetylation to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit specific enzymes.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their activity .
Comparison with Similar Compounds
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups. Similar compounds include:
Benzimidazole derivatives: Such as albendazole and omeprazole, which are used as antiparasitic and antiulcer agents, respectively.
Nitroaromatic compounds: Such as nitrobenzene, which is used in the synthesis of aniline.
Thioethers: Such as thioanisole, which is used as a precursor in organic synthesis.
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-2-25-17-19-12-7-3-5-9-14(12)20(17)11-16(22)18-13-8-4-6-10-15(13)21(23)24/h3-10H,2,11H2,1H3,(H,18,22) |
InChI Key |
VAVVRIXQJVSTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11097101.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
![Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate](/img/structure/B11097110.png)
![2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11097120.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)

![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)

![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)

![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
![3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11097165.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11097182.png)
